molecular formula C20H24INO4 B12322359 Magnoflorine iodide, (+)-(RG)

Magnoflorine iodide, (+)-(RG)

Cat. No.: B12322359
M. Wt: 469.3 g/mol
InChI Key: ODRHNGNRVVELAJ-ZOWNYOTGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Magnoflorine iodide can be isolated from the roots of Berberis cretica L. using counter-current partition chromatography (CPC) . The extraction conditions typically involve an extraction temperature of 80°C, an extraction time of 10 minutes, and three extraction cycles . The compound can also be synthesized using ammonium formate, ammonium acetate, formic acid, acetic acid, and ammonia solutions to increase the formation of sharp and even peaks and reduce elution time .

Industrial Production Methods

Industrial production methods for magnoflorine iodide are not well-documented in the literature. the isolation and purification techniques used in laboratory settings, such as CPC and high-performance liquid chromatography (HPLC), can be scaled up for industrial applications.

Scientific Research Applications

Anticancer Applications

Magnoflorine iodide has shown promising anticancer potential across multiple cancer types. Research indicates that it can inhibit cell proliferation, induce apoptosis, and arrest the cell cycle in specific cancer cell lines.

Case Studies

  • Lung Cancer : Magnoflorine has been tested on the NCI-H1299 lung cancer cell line, demonstrating a significant reduction in cell viability and induction of apoptosis in a dose-dependent manner. The mechanism involves the inhibition of cell cycle progression in the S/G2 phases .
  • Breast Cancer : In studies involving MDA-MB-468 breast cancer cells, magnoflorine exhibited similar effects, highlighting its potential as a therapeutic agent against aggressive breast tumors .
  • Ovarian Cancer : Magnoflorine has been reported to inhibit cisplatin-induced protective autophagy in cisplatin-resistant ovarian cancer cell lines (A2780/DDP and SKOV3/DDP), promoting apoptosis through modulation of the NF-κB pathway .

Data Table: Anticancer Efficacy of Magnoflorine Iodide

Cancer TypeCell LineIC50 (µg/mL)Mechanism of Action
Lung CancerNCI-H129918.5Induces apoptosis, inhibits proliferation
Breast CancerMDA-MB-46852.7Cell cycle arrest
Ovarian CancerA2780/DDPNot specifiedModulates autophagy and apoptosis
GliomaT98GNot specifiedInduces apoptosis

Anti-inflammatory and Immunomodulatory Effects

Magnoflorine exhibits significant anti-inflammatory properties, making it a candidate for treating various inflammatory conditions.

  • Mechanism : It modulates key inflammatory pathways such as NF-κB and MAPK pathways, leading to reduced expression of pro-inflammatory cytokines like TNF-α and IL-1β .
  • Applications : Its anti-inflammatory effects have been studied in models of arthritis and diabetic nephropathy, where it ameliorates inflammation and fibrosis .

Neuroprotective Properties

Research indicates that magnoflorine may have neuroprotective effects beneficial for neurodegenerative diseases such as Alzheimer's.

  • Mechanism : It is believed to mitigate cognitive deficits by modulating the c-Jun N-terminal kinase (JNK) pathway .
  • Potential Applications : The compound is being explored for its ability to improve cognitive function and reduce neuroinflammation associated with Alzheimer's disease.

Antimicrobial Activity

Magnoflorine has demonstrated antimicrobial properties, particularly against fungal infections.

  • Case Study : It has been shown to reduce biofilm formation by Candida albicans, indicating its potential utility in treating fungal infections .
  • Mechanism : The compound inhibits matrix metalloproteinase activity (specifically MMP-2 and MMP-9), which may contribute to its antimicrobial effects .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics of magnoflorine is crucial for its application as a therapeutic agent.

  • Bioavailability : Studies indicate that magnoflorine has low bioavailability but high absorption rates. Co-administration with other compounds may enhance its bioavailability .
  • Toxicity Profile : Magnoflorine appears non-toxic to most cells based on current studies; however, long-term toxicity assessments are still needed .

Biological Activity

Magnoflorine iodide, also known as (+)-Magnoflorine, is a quaternary aporphine alkaloid derived from various plant sources, including Acorus calamus. This compound has garnered attention in recent years due to its diverse biological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial effects. This article provides a detailed overview of the biological activity of Magnoflorine iodide, supported by research findings, data tables, and case studies.

  • Molecular Formula : C20_{20}H24_{24}INO4_{4}
  • Molecular Weight : 469.31 g/mol
  • CAS Number : 4277-43-4
  • Melting Point : 248-249°C

Anticancer Activity

Magnoflorine iodide has been extensively studied for its anticancer properties. Research indicates that it can inhibit cell viability and induce apoptosis in various cancer cell lines.

Case Study: Lung and Breast Cancer Cells

A study investigated the effects of Magnoflorine on NCI-H1299 lung cancer cells and MDA-MB-468 breast cancer cells. The results demonstrated that Magnoflorine significantly reduced cell viability and induced apoptosis through the activation of caspases and modulation of cell cycle progression .

Table 1: Effects on Cancer Cell Lines

Cell LineIC50_{50} (µg/mL)Mechanism of Action
NCI-H129925.5Apoptosis induction
MDA-MB-46830.2Cell cycle arrest
T98G (Glioma)28.7Caspase activation
TE671 (Rhabdo)22.4Mitochondrial dysfunction

Anti-inflammatory Effects

Magnoflorine has demonstrated significant anti-inflammatory effects in various models. In a rat model of diabetic nephropathy, it was shown to ameliorate inflammation by regulating the TGF-β/Smad signaling pathway through epigenetic mechanisms .

Table 2: Anti-inflammatory Effects in Animal Models

ModelTreatment Dose (mg/kg)Inflammatory Markers Reduced
Diabetic Nephropathy10TNF-α, IL-6
LPS-induced Lung Injury5MPO activity

Antioxidant Activity

The antioxidant potential of Magnoflorine has been assessed using various assays. It exhibited significant radical scavenging activity against DPPH and ABTS radicals.

Table 3: Antioxidant Activity Assay Results

Assay TypeIC50_{50} (µg/mL)Comparison with Standard Antioxidants
DPPH10.58Trolox (7.05), BHA (11.99)
ABTS15.26α-Tocopherol (7.11)

Antimicrobial Activity

Magnoflorine iodide has shown promising antifungal activity against Candida albicans, reducing biofilm formation significantly .

Table 4: Antifungal Activity Against C. albicans

Concentration (µg/mL)Biofilm Reduction (%)
5070
10085
20092
  • Apoptosis Induction : Magnoflorine activates intrinsic apoptotic pathways leading to caspase activation.
  • Cell Cycle Arrest : It induces G0/G1 phase arrest in cancer cells.
  • Inflammation Modulation : Regulates pro-inflammatory cytokines through TGF-β signaling.
  • Antioxidant Defense : Scavenges free radicals and enhances endogenous antioxidant enzyme activity.

Properties

Molecular Formula

C20H24INO4

Molecular Weight

469.3 g/mol

IUPAC Name

(6aS)-11-hydroxy-2,10-dimethoxy-6,6-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-6-ium-1-olate;hydroiodide

InChI

InChI=1S/C20H23NO4.HI/c1-21(2)8-7-12-10-15(25-4)20(23)18-16(12)13(21)9-11-5-6-14(24-3)19(22)17(11)18;/h5-6,10,13H,7-9H2,1-4H3,(H-,22,23);1H/t13-;/m0./s1

InChI Key

ODRHNGNRVVELAJ-ZOWNYOTGSA-N

Isomeric SMILES

C[N+]1(CCC2=CC(=C(C3=C2[C@@H]1CC4=C3C(=C(C=C4)OC)O)[O-])OC)C.I

Canonical SMILES

C[N+]1(CCC2=CC(=C(C3=C2C1CC4=C3C(=C(C=C4)OC)O)[O-])OC)C.I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.